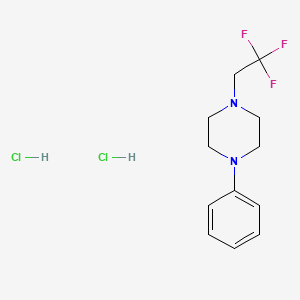
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is a white to yellow solid and is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 317.18 . The monoisotopic mass is 316.072083 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 317.18 , and it appears as a white to yellow solid .Scientific Research Applications
Antitumor Activity
1,2,4-Triazine derivatives bearing the piperazine moiety, similar in structure to the specified compound, have been synthesized and investigated for their antitumor activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, highlighting the potential of piperazine derivatives in cancer research. The activity was evaluated using various methods such as the XTT method, BrdU method, and flow cytometric analysis, with some derivatives comparing favorably to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Drug Synthesis
Compounds related to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride have been key intermediates in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol. These processes often involve catalyzed reactions, such as rhodium-catalyzed hydroformylation, highlighting the compound's utility in complex pharmaceutical synthesis endeavors and its contribution to the development of medications with central nervous system activity (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Insecticide Design
Exploration into the piperazine scaffold for new insecticides has been undertaken with compounds like 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). This research indicates the scaffold's potential in developing novel insecticidal agents that exhibit growth-inhibiting and larvicidal activities against agricultural pests such as the armyworm, showcasing an innovative approach to pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Hypolipidemic Activity
Piperazine derivatives have also shown significant hypolipidemic activity, with some compounds demonstrating potent efficacy in lowering serum lipid levels in animal models. This suggests their potential utility in treating hyperlipidemia, contributing valuable insights into the design of new therapeutic agents for managing cholesterol and triglyceride levels (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Serotonin Receptor Agonism
Research on compounds structurally related to this compound has demonstrated their potential as serotonin receptor agonists. Such compounds have been investigated for their effects on serotonin binding and turnover in the brain, highlighting the role of piperazine derivatives in modulating neurotransmitter systems and their potential therapeutic applications in neuropsychiatric disorders (Fuller, Snoddy, Mason, & Molloy, 1978).
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
The ADME properties of This compound Piperazine compounds, in general, are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The molecular and cellular effects of This compound are primarily related to its action on the GABA receptors. By acting as a GABA receptor agonist, it can cause flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its storage temperature should be at room temperature in an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, acting as a serotonin antagonist and reuptake inhibitor . This interaction affects the serotonin signaling pathway, influencing various physiological processes. Additionally, the compound’s trifluoroethyl group enhances its binding affinity to certain enzymes, making it a valuable tool in enzymatic studies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can alter the signaling pathways involved in mood regulation, appetite, and sleep . Furthermore, the compound has been observed to affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This inhibition leads to prolonged serotonin signaling, which can have various physiological effects. Additionally, the compound can inhibit certain enzymes, altering their activity and affecting downstream biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate serotonin signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as changes in behavior, metabolism, and organ function. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable physiological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by altering the levels of certain metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity, which affects its ability to cross lipid membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and the overall cellular function.
properties
IUPAC Name |
1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLPRQTKFDNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

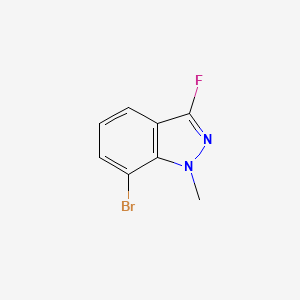
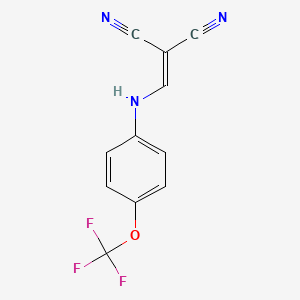
![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
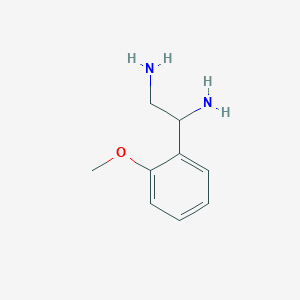
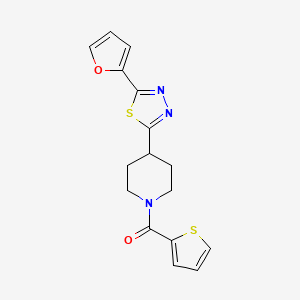


![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)
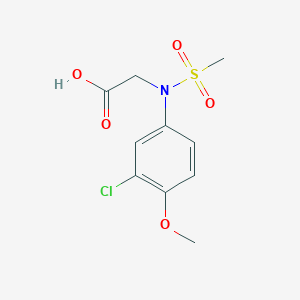
![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)